molecular formula C12H12FN3O2S B11168712 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B11168712
M. Wt: 281.31 g/mol
InChI Key: FZAHIZWKFXFMKL-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxymethyl group, a thiadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of the fluorobenzamide moiety enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide moiety, which enhances its lipophilicity and binding affinity towards specific targets. This makes it a promising candidate for drug development and other applications where high specificity and potency are required.

Properties

Molecular Formula

C12H12FN3O2S

Molecular Weight

281.31 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C12H12FN3O2S/c1-2-18-7-10-15-16-12(19-10)14-11(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17)

InChI Key

FZAHIZWKFXFMKL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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